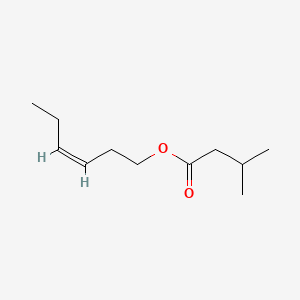

cis-3-Hexenyl isovalerate

描述

属性

IUPAC Name |

[(Z)-hex-3-enyl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQLNKITFBJPFO-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052029 | |

| Record name | (3Z)-Hex-3-en-1-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/swet, apple-like odour | |

| Record name | 3-Hexenyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

98.00 °C. @ 15.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | cis-3-Hexenyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohool, most fixed oils; insolouble- water | |

| Record name | 3-Hexenyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.876 | |

| Record name | 3-Hexenyl 3-methylbutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35154-45-1, 10032-11-8 | |

| Record name | cis-3-Hexenyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35154-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl 3-methylbutanoate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenyl isovalerate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035154451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL ISOVALERATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KN8775G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038278 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl isovalerate, also known as (Z)-hex-3-enyl 3-methylbutanoate, is an organic ester recognized for its potent, fruity-green aroma reminiscent of apples and pineapples.[1] This colorless liquid is a significant component in the flavor and fragrance industry and occurs naturally in various plants.[1][2] Its application extends to food and beverage flavoring, as well as an ingredient in cosmetics and personal care products.[] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a standardized analytical workflow for its characterization.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its handling, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [4][5][6] |

| Molecular Weight | 184.27 g/mol | [4] |

| CAS Number | 35154-45-1 | [1][4] |

| Appearance | Colorless liquid | [4] |

| Odor | Sweet, green, apple-like, with buttery-creamy notes | [4][7] |

| Boiling Point | 199 °C (at 760 mmHg); 98 °C (at 15 mmHg); 105 °C (at 20 mmHg) | [4][5][6] |

| Density | 0.874 g/mL at 25 °C | [][5] |

| Refractive Index (n²⁰/D) | 1.429 - 1.435 | [][8] |

| Flash Point | 60 °C - 101 °C (closed cup) | [][6] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and fixed oils; Insoluble in water.[] | [] |

| Vapor Pressure | 0.0693 mm Hg at 20 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound.[9][10] A typical GC program for its analysis is as follows:

-

Column: J&W DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness)[11]

-

Oven Program: 60 °C to 246 °C at a rate of 3 °C/min[11]

The resulting mass spectrum can be compared against reference libraries for positive identification.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. For a similar series of cis-3-hexenyl esters, spectra were recorded in the range of 4000 cm⁻¹ to 700 cm⁻¹ with a spectral resolution of 1 cm⁻¹.[12] This technique allows for the confirmation of the ester functional group and the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific detailed experimental protocol for this compound was not found in the immediate search, data for the precursor, cis-3-hexen-1-ol (B126655), is available and indicates that standard ¹H and ¹³C NMR experiments are sufficient for structural confirmation.[4]

Experimental Protocols

Synthesis of this compound

-

Equimolar amounts of cis-3-hexen-1-ol and isovaleric acid are combined in a suitable solvent (e.g., toluene).

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

The mixture is heated under reflux with the removal of water, typically using a Dean-Stark apparatus, to drive the reaction to completion.

-

Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Safety Information

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9][12] It may cause skin irritation in a small fraction of individuals.[1][5] It is also considered toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Visualizations

Experimental Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.

Caption: Quality control workflow for this compound.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. NP-MRD: Showing NP-Card for this compound (NP0266028) [np-mrd.org]

- 4. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. chembk.com [chembk.com]

- 7. (Z)-3-hexen-1-yl isovalerate, 35154-45-1 [thegoodscentscompany.com]

- 8. This compound [ventos.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-3-Hexenyl Isovalerate (CAS 35154-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl isovalerate, with the CAS number 35154-45-1, is an organic ester recognized for its potent, fresh green and fruity aroma, often likened to green apples, blueberries, and pineapple.[1][2] While extensively utilized in the flavor and fragrance industries, its broader biological activities as a member of the green leaf volatiles (GLVs) class of compounds present potential avenues for research in agriculture, chemical ecology, and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and analysis protocols, and known biological activities, with a focus on information relevant to a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[3][4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.28 g/mol | [3] |

| CAS Number | 35154-45-1 | [5] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Powerful, sweet-green, apple-like with buttery-creamy notes | [1] |

| Boiling Point | 105 °C at 20 mmHg; 224.17 °C (estimated) | [5] |

| Flash Point | 185 °F (85 °C) | [5] |

| Specific Gravity | 0.88 | [5] |

| Water Solubility | 19.61 mg/L (estimated) | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 4.01 (estimated) | [5] |

Synthesis and Analysis

Synthesis Protocol: Fischer Esterification

A general and robust method for the synthesis of this compound is the Fischer esterification of cis-3-hexen-1-ol (B126655) with isovaleric acid, using a strong acid catalyst.

Materials:

-

cis-3-Hexen-1-ol

-

Isovaleric acid (3-methylbutanoic acid)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cis-3-hexen-1-ol and isovaleric acid.

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained for several hours to drive the equilibrium towards the ester product. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound, particularly in complex mixtures like essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS).

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min).

-

Column: A non-polar or medium-polarity column is typically used.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

-

Ion Source Temperature: 230 °C

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). The NIST WebBook provides mass spectral data for this compound.[6]

Biological Activity and Potential Applications

While the primary application of this compound is in the flavor and fragrance industry, its classification as a Green Leaf Volatile (GLV) suggests a range of biological activities that are of interest to researchers.

Insecticidal and Deterrent Activity

This compound has been identified as a significant component (10.4%) of the essential oil of Cynanchum mongolicum.[5] This essential oil has demonstrated notable contact toxicity and deterrent activity against the soybean aphid, Aphis glycines.[5] The median lethal concentration (LC₅₀) for contact toxicity of the essential oil was reported to be 37.8 μL/mL after 24 hours of exposure.[5] It is important to note that the essential oil is a complex mixture, and other components, such as alkaloids, also contribute to the overall insecticidal effect.[5]

Role as a Green Leaf Volatile (GLV)

GLVs are a class of C6-volatile compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon mechanical damage or herbivory.[7] These compounds play a crucial role in plant defense signaling.

-

Plant-Plant Communication: GLVs released from a damaged plant can act as airborne signals to neighboring plants, priming their defense responses against future herbivore attacks.[7]

-

Indirect Defense: GLVs can attract natural enemies of herbivores, such as parasitic wasps, to the damaged plant, thereby reducing pest pressure.[7]

-

Direct Defense: Some GLVs have been shown to have direct inhibitory effects on the growth of certain pathogens.[7]

The biosynthesis of GLVs, including the precursor to this compound (cis-3-hexen-1-ol), originates from the lipoxygenase (LOX) pathway. Upon tissue damage, linolenic acid is converted to 13-hydroperoxylinolenic acid by 13-LOX. This is then cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal, which is subsequently reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase (ADH). The final step in the formation of this compound is the esterification of cis-3-hexen-1-ol with isovaleric acid.

dot

Caption: Biosynthesis of this compound and its role in plant defense signaling.

Toxicological Profile

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not pose a concern for genotoxicity.[1] The assessment for mutagenic and clastogenic activity was based on read-across data from a structurally related compound, cis-3-hexen-1-yl acetate, which was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro chromosome aberration assay.[1]

Future Research Directions

The established role of GLVs in plant defense and insect communication suggests several avenues for future research on this compound:

-

Pharmacological Screening: Given the broad biological activities of natural products, screening this compound in various pharmacological assays could uncover novel therapeutic properties.

-

Mechanism of Action: For its insecticidal and deterrent effects, studies to elucidate the specific molecular targets and signaling pathways in insects would be valuable.

-

Synergistic Effects: Investigating the synergistic or antagonistic effects of this compound in combination with other natural or synthetic compounds could lead to the development of more effective and sustainable pest management strategies.

-

Drug Delivery: As a volatile lipophilic compound, its potential as a permeation enhancer or as a component in novel drug delivery systems could be explored.

Conclusion

This compound is a well-characterized fragrance and flavor compound with emerging evidence of interesting biological activities, particularly in the context of its role as a Green Leaf Volatile. While its application in drug development is not yet established, its known effects on insects and its involvement in plant signaling pathways provide a solid foundation for further scientific investigation. The experimental protocols and data presented in this guide offer a starting point for researchers interested in exploring the full potential of this versatile molecule.

References

- 1. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacology of Natural Volatiles and Essential Oils in Food, Therapy, and Disease Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Profile of cis-3-Hexenyl Isovalerate

A comprehensive analysis of the chemical and physical properties of cis-3-Hexenyl isovalerate, a significant compound in flavor and fragrance research.

Core Data Summary

This compound, a key ester in the fragrance and flavor industries, possesses a distinct chemical identity defined by its molecular formula and weight. This technical guide consolidates the fundamental quantitative data for this compound, providing a foundational resource for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3][4][] |

| Molecular Weight | 184.28 g/mol | [3][] |

| Alternate Molecular Weight | 184.2753 g/mol | [6] |

| Alternate Molecular Weight | 184.27 g/mol | [1][4] |

| Alternate Molecular Weight | 184 g/mol | [2] |

| CAS Registry Number | 35154-45-1 | [1][2][6] |

Experimental Protocols: A Methodological Overview

The characterization and application of this compound rely on a suite of established experimental protocols. While specific experimental details can vary, the following outlines the general methodologies employed in its study.

Synthesis:

The industrial synthesis of this compound is typically achieved through the esterification of cis-3-hexenol with isovaleric acid. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water, often through azeotropic distillation.

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization:

The identity and purity of this compound are confirmed using a variety of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern that confirms its molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the compound, confirming the positions of protons and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule, notably the characteristic ester carbonyl (C=O) stretch.

Logical Relationship of Analytical Data:

Caption: The relationship between analytical techniques and the structural information derived to confirm the compound's identity.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound [ventos.com]

- 3. This compound [chembk.com]

- 4. CAS # 35154-45-1, this compound, cis-3-Hexenyl 3-methylbutanoate, (Z)-Hex-3-enyl isovalerate - chemBlink [ww.chemblink.com]

- 6. This compound [webbook.nist.gov]

The Ubiquitous Green Note: A Technical Guide to cis-3-Hexenyl Isovalerate in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl isovalerate is a volatile organic compound (VOC) that contributes to the characteristic "green" and fruity aroma of many plants. This ester, formed from the C6 alcohol cis-3-hexenol and the short-chain branched fatty acid isovaleric acid, plays a significant role in plant physiology, including defense signaling and interactions with other organisms. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic pathway, the signaling cascades that regulate its production, and detailed experimental protocols for its analysis.

Natural Occurrence of this compound

This compound has been identified as a component of the volatile profile of a diverse range of plant species. Its presence contributes to the fresh, green, and often fruity aroma of leaves, flowers, and fruits. While its occurrence is widespread, the concentration can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions.

Below is a summary of plant species where this compound has been reported. Unfortunately, quantitative data for this specific compound is often not the primary focus of many studies, leading to a current scarcity of precise concentration values in the scientific literature.

Table 1: Documented Natural Occurrence of this compound in Various Plant Species

| Plant Species | Common Name | Plant Part(s) | Quantitative Data (µg/kg) |

| Malus domestica 'Ruixue' | Apple | Fruit | 0.06 ± 0.01 |

| Annona cherimola | Cherimoya | Fruit | Data not available |

| Sambucus nigra | Elderberry | Flowers, Fruit | Data not available |

| Lactuca sativa | Lettuce | Leaves | Data not available |

| Pistacia lentiscus | Mastic | Resin (Gum) | Data not available |

| Mentha spp. | Mint | Leaves | Data not available |

| Prunus persica var. nucipersica | Nectarine | Fruit | Data not available |

| Salvia officinalis | Sage | Leaves | Data not available |

| Hippophae rhamnoides | Sea Buckthorn | Berries, Leaves | Data not available |

Note: The lack of quantitative data in this table highlights a significant gap in the current research landscape and presents an opportunity for future investigations.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves two distinct pathways converging in a final esterification step. The C6 alcohol moiety, cis-3-hexenol, is derived from the lipoxygenase (LOX) pathway, while the isovaleryl moiety is synthesized from the degradation of the amino acid leucine.

The Lipoxygenase (LOX) Pathway: Formation of cis-3-Hexenol

-

Release of Linolenic Acid: The pathway is initiated by the release of α-linolenic acid from chloroplast membranes, often triggered by cellular damage caused by herbivores or pathogens.

-

Oxygenation by Lipoxygenase (LOX): The enzyme 13-lipoxygenase (13-LOX) oxygenates α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by the enzyme hydroperoxide lyase (HPL) to produce the C6 aldehyde, (Z)-3-hexenal.

-

Reduction to cis-3-Hexenol: Finally, (Z)-3-hexenal is reduced to the corresponding alcohol, (Z)-3-hexenol, by the action of an alcohol dehydrogenase (ADH).

The Leucine Catabolism Pathway: Formation of Isovaleryl-CoA

-

Transamination of Leucine: The biosynthesis of the isovaleryl moiety begins with the transamination of the branched-chain amino acid L-leucine to α-ketoisocaproate.

-

Oxidative Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA. This reaction is catalyzed by a branched-chain α-keto acid dehydrogenase complex. In plants, a putative isovaleryl-CoA dehydrogenase has been identified in mitochondria.[1][2]

Final Esterification Step

The final step in the biosynthesis of this compound is the esterification of cis-3-hexenol with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters in plants.[3]

Biosynthesis of this compound.

Regulation of Biosynthesis: The Jasmonate Signaling Pathway

The production of green leaf volatiles, including the precursor to this compound, is tightly regulated and often induced in response to biotic stress, such as herbivory or pathogen attack. The jasmonate (JA) signaling pathway plays a central role in this induction.

-

Jasmonate Synthesis: Wounding or herbivore feeding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

-

Perception of JA-Ile: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex.

-

Degradation of JAZ Repressors: The SCFCOI1 complex targets JASMONATE ZIM-DOMAIN (JAZ) proteins for ubiquitination and subsequent degradation by the 26S proteasome. JAZ proteins are transcriptional repressors that bind to and inhibit the activity of transcription factors.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of JA-responsive genes.

-

Gene Expression: These target genes include those encoding the biosynthetic enzymes of the LOX pathway (LOX, HPL, ADH) and alcohol acyltransferases (AATs), leading to the production and emission of this compound and other green leaf volatiles.

Jasmonate signaling pathway for GLV production.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Sample Preparation and Extraction

Two common methods for extracting volatile compounds from plant matrices are Headspace Solid-Phase Microextraction (HS-SPME) and solvent extraction.

a) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and septa

-

Heating block or water bath with agitation

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Protocol:

-

Weigh a precise amount of fresh or frozen plant material (e.g., 1-5 g of homogenized tissue) into a headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample).

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heating block or water bath and equilibrate the headspace for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 40-60 °C) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) under the same temperature and agitation conditions.

-

Retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption of the analytes onto the GC column.

-

b) Solvent Extraction

Solvent extraction is a classical method that can be used for a broader range of volatile and semi-volatile compounds.

-

Materials:

-

Homogenizer (e.g., blender, mortar and pestle)

-

Organic solvent (e.g., dichloromethane, hexane, or a mixture thereof)

-

Centrifuge

-

Concentrator (e.g., rotary evaporator or nitrogen stream)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Protocol:

-

Homogenize a known weight of plant material in a suitable volume of cold organic solvent.

-

Add an internal standard for quantification.

-

Agitate the mixture for a defined period (e.g., 1-2 hours) at a low temperature (e.g., 4 °C) to prevent degradation of the analytes.

-

Centrifuge the mixture to separate the solvent phase from the plant debris.

-

Carefully collect the solvent phase.

-

Concentrate the extract to a small, known volume under a gentle stream of nitrogen or using a rotary evaporator.

-

Inject an aliquot of the concentrated extract into the GC-MS for analysis.

-

GC-MS Analysis for Quantification

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the analytes.

-

Gas Chromatography (GC) Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically set between 230-250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 40 °C held for 2 minutes, then ramped at 5-10 °C/minute to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Quantification:

-

Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with those of an authentic standard.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations containing a constant amount of the internal standard.

-

Calculation: The concentration of this compound in the plant sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.

-

General experimental workflow for analysis.

Conclusion

This compound is a key contributor to the "green" aroma of numerous plants and plays a vital role in their chemical ecology. Its biosynthesis is intricately linked to the lipoxygenase pathway and amino acid catabolism, with its production being tightly regulated by the jasmonate signaling cascade in response to environmental cues. While its presence is widely documented, a significant opportunity exists for researchers to contribute to the field by conducting quantitative analyses of this compound across a broader range of plant species and under varying physiological conditions. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, which will undoubtedly deepen our understanding of the role of this important volatile in the plant kingdom.

References

- 1. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In plants a putative isovaleryl-CoA-dehydrogenase is located in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Odor Profile of cis-3-Hexenyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the odor profile of cis-3-Hexenyl isovalerate, an ester valued for its potent and complex green-fruity aroma. The document details its olfactory characteristics, presents available quantitative data, outlines experimental protocols for its analysis, and illustrates key related biological and methodological pathways.

Olfactory Profile and Chemical Properties

This compound, with the IUPAC name (3Z)-Hex-3-en-1-yl 3-methylbutanoate, is a colorless liquid known for its powerful and multifaceted aroma.[1] Its scent is predominantly characterized by a juicy, green apple note, often compared to the experience of biting into a crisp Granny Smith apple.[1] This primary note is complemented by a complex array of fruity and green undertones.

The odor is described as powerfully sweet and green, with facets of fresh blueberry and pineapple. A unique aspect of its profile is the presence of subtle cheese-like and valerian undertones, which are attributed to the isovalerate portion of the molecule.[1] These slight "off-notes" are considered crucial for imparting a realistic and natural fruit character, preventing fragrance compositions from smelling synthetic.[1]

The molecule is comprised of two key structural components that contribute to its distinct aroma:

-

The cis-3-Hexenyl group: This moiety is responsible for the characteristic fresh, green, and slightly grassy notes.

-

The Isovalerate group: This part of the ester contributes the fruity complexity, along with the subtle cheesy and funky undertones that mimic natural fruit ripening and fermentation processes.[1]

Quantitative Data

| Compound Name | Molecular Formula | Odor Detection Threshold (in water) | Reported Odor Descriptors |

| Ethyl propionate | C5H10O2 | 10 ppb | Strong, ethereal, fruity, rum-like |

| Ethyl butyrate | C6H12O2 | 1 ppb | Ethereal, fruity, buttery, ripe fruit |

| Ethyl valerate | C7H14O2 | 1.5 ppb | Strong, fruity, apple-like |

| Ethyl hexanoate | C8H16O2 | 1 ppb | Strong, fruity, winey, apple, banana, pineapple |

| Ethyl heptanoate | C9H18O2 | 2.2 ppb | Strong, fruity, winey, cognac-like |

| (Z)-3-Hexenyl acetate | C8H14O2 | >1 (OAV in peach) | Fruity, floral |

Data sourced from Leffingwell & Associates and a study on peach volatiles.[3][4]

Experimental Protocols for Odor Analysis

The characterization of the odor profile of a volatile compound like this compound involves a combination of instrumental and sensory analysis methods.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6] This allows for the identification of specific aroma-active compounds in a sample.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at a concentration appropriate for GC analysis (e.g., 10-100 ppm).

-

For analysis of the compound within a complex matrix (e.g., a food or fragrance product), a solvent extraction (e.g., using dichloromethane) or a headspace technique like Solid Phase Microextraction (SPME) can be employed to isolate the volatile fraction.[7]

-

-

Gas Chromatography (GC) Parameters (Example):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

-

Olfactometry (O) and Detection:

-

The column effluent is split (e.g., 1:1 ratio) between a chemical detector (e.g., Mass Spectrometer, MS, or Flame Ionization Detector, FID) and a heated sniffing port.[7][8]

-

Trained sensory assessors sniff the effluent from the olfactometry port and record the time, intensity, and description of each perceived odor.[6]

-

Simultaneously, the chemical detector records the instrumental data for compound identification (MS) or quantification (FID).

-

The resulting aromagram (a plot of odor events over time) is then aligned with the chromatogram to identify the specific compound responsible for each perceived aroma.[9]

-

QDA® is a method used to identify and quantify the sensory attributes of a product by a trained panel.[10][11]

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment.[10]

-

Conduct training sessions where panelists are familiarized with a range of aroma references relevant to the sample (e.g., green apple, pineapple, cheese, grassy notes).[12] This helps in developing a standardized lexicon for describing the odor of this compound.[13]

-

-

Lexicon Development:

-

Through a facilitated discussion, the panel comes to a consensus on a list of specific terms that accurately describe the aroma profile of this compound.[11]

-

-

Sample Evaluation:

-

Prepare samples by diluting this compound in an odorless solvent and presenting it on smelling strips or in capped vials.

-

Panelists independently evaluate the samples in individual sensory booths under controlled conditions (e.g., temperature, lighting, and air quality).[14]

-

For each descriptor in the lexicon, panelists rate the intensity on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[10][15]

-

-

Data Analysis:

-

The intensity ratings are converted to numerical data.

-

Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in attributes and to assess panel performance.[12]

-

The results are often visualized in a spider or radar plot to provide a comprehensive sensory fingerprint of the compound.

-

Visualizations

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of a neural signal that is sent to the brain.

Caption: Generalized olfactory signal transduction cascade.

This workflow outlines the integrated instrumental and sensory methodologies used to define the odor profile of a target compound.

Caption: Integrated workflow for odor characterization.

The distinct aroma of this compound is a direct result of the perceptual fusion of the odor characteristics from its two primary structural moieties.

Caption: Structure-odor relationship of the molecule.

References

- 1. fraterworks.com [fraterworks.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Esters [leffingwell.com]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfigueiredo.org [pfigueiredo.org]

- 9. Odor Detection Thresholds & References [leffingwell.com]

- 10. Quantitative Descriptive Analysis [sensorysociety.org]

- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 12. youtube.com [youtube.com]

- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]

The Genesis of a Fruity Aroma: A Technical Guide to the Biosynthesis of cis-3-Hexenyl Isovalerate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl isovalerate is a key volatile ester that contributes the characteristic "fruity" and "green" notes to the aroma profile of many fruits, including apples, nectarines, and cherimoyas.[1] Understanding its biosynthetic pathway is crucial for applications in the food, fragrance, and pharmaceutical industries, where flavor and scent are paramount. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to the formation of this compound in fruits. It details the enzymatic steps, precursor molecules, and regulatory aspects of the lipoxygenase (LOX) pathway, which generates the alcohol moiety (cis-3-hexenol), and the amino acid catabolism that provides the acyl-CoA moiety (isovaleryl-CoA). The final esterification step, catalyzed by alcohol acyltransferases (AATs), is also thoroughly examined. This guide incorporates quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for researchers in the field.

Introduction

The complex and desirable aroma of fruits is a composite of numerous volatile organic compounds (VOCs), with esters being a predominant class.[2] this compound, with its potent green apple, blueberry, and pineapple-like scent, is a significant contributor to the characteristic flavor of various fruits.[1][3] Its biosynthesis is a multi-step process involving two distinct pathways that converge in a final enzymatic reaction.

The formation of this ester is dependent on the availability of its two precursors: the alcohol cis-3-hexenol and the acyl-CoA, isovaleryl-CoA. The alcohol component is a product of the lipoxygenase (LOX) pathway, which utilizes fatty acids as its substrate.[4] The acyl-CoA is derived from the catabolism of the branched-chain amino acid, leucine.[5][6] The final condensation of these two moieties is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[7][8] This guide will dissect each of these pathways, providing a detailed molecular and enzymatic overview.

The Lipoxygenase (LOX) Pathway: Genesis of the Alcohol Moiety

The C6 alcohol, cis-3-hexenol, also known as leaf alcohol, is responsible for the characteristic "green" and "freshly cut grass" aroma.[9] Its synthesis in fruits is initiated from polyunsaturated fatty acids, primarily linolenic acid, through the lipoxygenase (LOX) pathway.[4][10] This pathway is a cascade of enzymatic reactions that convert long-chain fatty acids into shorter, volatile C6 compounds.

The key steps in the LOX pathway leading to cis-3-hexenol are:

-

Oxygenation: The pathway is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of linolenic acid (a C18:3 fatty acid) to form 13-hydroperoxylinolenic acid.[11] This step introduces an oxygen molecule into the fatty acid chain.

-

Cleavage: The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: a C12 omega-oxo-acid and a C6 volatile aldehyde, specifically (Z)-3-hexenal.[4][12]

-

Reduction: Finally, the (Z)-3-hexenal is reduced to the corresponding alcohol, cis-3-hexenol, by the action of alcohol dehydrogenase (ADH) .[8]

The regulation of the LOX pathway is a critical factor in determining the aroma profile of a fruit, with the expression and activity of LOX, HPL, and ADH enzymes often being developmentally regulated and influenced by environmental factors.[13]

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. researchgate.net [researchgate.net]

- 3. fraterworks.com [fraterworks.com]

- 4. Comparative Characterization of Fruit Volatiles and Volatile-Related Genes Expression of ‘Benihoppe’ Strawberry and Its Somaclonal Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 6. benchchem.com [benchchem.com]

- 7. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Genome-Wide Association and Expression Analysis of the Lipoxygenase Gene Family in Passiflora edulis Revealing PeLOX4 Might Be Involved in Fruit Ripeness and Ester Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-3-Hexenyl Isovalerate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl isovalerate is a volatile ester recognized for its potent, sweet, and green apple-like aroma with buttery undertones.[1][2][3] Predominantly utilized in the flavor and fragrance industries, its physical and chemical characteristics, along with its biological presence, suggest a wider scope of research applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Physical and Chemical Properties

This compound, also known as (Z)-3-Hexenyl 3-methylbutanoate, is a colorless liquid with the molecular formula C₁₁H₂₀O₂.[4][5] It is characterized by its distinct fruity aroma and is soluble in alcohol and other organic solvents but insoluble in water.[6][]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₀O₂ | [4][5] |

| Molecular Weight | 184.28 g/mol | [4][5] |

| CAS Number | 35154-45-1 | [4] |

| Appearance | Colorless liquid | [8][9] |

| Odor | Powerful, sweet, green, apple-like, buttery | [1][2][3] |

| Boiling Point | 224.17 °C (at 760 mmHg) | [1][5] |

| Density | 0.874 - 0.878 g/cm³ at 25°C | [2][5] |

| Refractive Index | 1.429 - 1.435 at 20°C | [2][5] |

| Flash Point | 79.44 °C (Closed Cup) | [8] |

| Vapor Pressure | 0.0693 mmHg at 20°C | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [6][] |

| logP (o/w) | 4.01 | [1] |

Experimental Protocols

Synthesis: Fischer Esterification

A standard and adaptable method for the synthesis of this compound is the Fischer esterification of cis-3-hexen-1-ol (B126655) with isovaleric acid, using a strong acid catalyst.

Materials:

-

cis-3-Hexen-1-ol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (simple or fractional)

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of cis-3-hexen-1-ol and isovaleric acid. To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) can be used.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total mass of reactants) to the flask. Add a few boiling chips to ensure smooth boiling.

-

Reflux: Assemble a reflux apparatus with the round-bottom flask and a condenser. Heat the mixture to reflux using a heating mantle for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude ester can be purified by distillation under reduced pressure to obtain pure this compound.[10][11][12]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and purity assessment of the volatile ester, this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compounds (e.g., DB-5ms, HP-5ms, or equivalent)

Typical GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: Increase at 10°C/min to 250°C

-

Final hold: Hold at 250°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Dilute a small amount of the synthesized ester in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard.

-

The mass spectrum of the compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 184.28), which can be compared to library spectra for confirmation.

Biological Activity and Context

The primary body of research on this compound focuses on its application in the fragrance industry and its associated safety assessments.

Toxicological Profile

Extensive safety evaluations have been conducted. The Research Institute for Fragrance Materials (RIFM) has assessed its safety, and it has been found to have a potential for skin sensitization in a small fraction of individuals.[2] Consequently, the International Fragrance Association (IFRA) has established safe use standards for its inclusion in consumer products.[2] Genotoxicity studies on this compound and a read-across compound, cis-3-hexen-1-yl acetate (B1210297), have not indicated a concern for mutagenic or clastogenic activity.[5]

Role in Plant Biology

This compound belongs to the family of green leaf volatiles (GLVs), which are C6 compounds released by plants upon tissue damage. While specific research on the isovalerate ester is limited, related GLVs like (Z)-3-hexenal, (Z)-3-hexenol, and (Z)-3-hexenyl acetate are known to play crucial roles in plant defense mechanisms.[13] These compounds can act as airborne signals to prime the defenses of undamaged parts of the same plant or neighboring plants against herbivores and pathogens.[13] They can also attract natural enemies of the herbivores, functioning as an indirect defense mechanism.[13] The presence of this compound in some plants suggests it may have similar ecological roles.

Potential for Further Research

While the current data does not point to direct applications in drug development, the biological activity of volatile esters is an area of growing interest. Essential oils and their constituents, including esters, have been investigated for various pharmacological activities, such as antimicrobial and anti-inflammatory effects.[6][14] The lipophilic nature of esters like this compound allows for potential interaction with cellular membranes and signaling pathways. Future research could explore its potential modulatory effects on inflammatory pathways or its antimicrobial properties, which may uncover novel therapeutic applications.

Conclusion

This compound is a well-characterized volatile ester with established applications in the flavor and fragrance sector. Its physical and chemical properties are well-documented, and its synthesis and analysis can be achieved through standard organic chemistry techniques. While its direct role in human pharmacology and drug development remains largely unexplored, its classification as a green leaf volatile and the known biological activities of related compounds suggest that further investigation into its potential bioactivities may be a fruitful area of research. This guide provides a foundational resource for scientists and researchers interested in exploring the properties and potential applications of this intriguing molecule.

References

- 1. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. fraterworks.com [fraterworks.com]

- 4. amherst.edu [amherst.edu]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. researchgate.net [researchgate.net]

- 12. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 13. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology of Natural Volatiles and Essential Oils in Food, Therapy, and Disease Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-3-Hexenyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-3-Hexenyl isovalerate (CAS No. 35154-45-1), a significant compound in flavor and fragrance research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: (Z)-Hex-3-en-1-yl 3-methylbutanoate

-

Molecular Formula: C₁₁H₂₀O₂[1]

-

Molecular Weight: 184.28 g/mol [1]

-

Structure:

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (100 MHz, H₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.42 | Multiplet | -CH=CH - |

| 5.31 | Multiplet | -CH =CH- |

| 4.02 | Triplet | -O-CH₂ -CH₂- |

| 2.31 | Multiplet | -CH₂-CH₂ -CH= |

| 2.15 | Triplet | -C(=O)-CH₂ -CH(CH₃)₂ |

| 1.98 | Multiplet | -CH=CH-CH₂ -CH₃ |

| 1.89 | Multiplet | -CH₂-CH (CH₃)₂ |

| 0.88 | Triplet | -CH₂-CH₃ |

| 0.84 | Doublet | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data (25 MHz, H₂O) [2]

| Chemical Shift (ppm) | Assignment |

| 174.0 | C=O |

| 133.0 | -C H=CH- |

| 125.9 | -CH=C H- |

| 64.5 | -O-C H₂- |

| 44.1 | -C(=O)-C H₂- |

| 28.0 | -C H₂-CH= |

| 26.5 | -C H(CH₃)₂ |

| 22.8 | -CH(C H₃)₂ |

| 20.8 | -CH=CH-C H₂- |

| 14.2 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3010 | =C-H | C-H Stretch |

| 2960-2850 | C-H | C-H Stretch (Alkyl) |

| ~1735 | C=O | Ester C=O Stretch |

| ~1655 | C=C | C=C Stretch (cis) |

| 1240-1160 | C-O | Ester C-O Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The data presented here is from the NIST WebBook, obtained via electron ionization (EI).

Table 4: Key Mass Spectrometry Data (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 100 | C₃H₅⁺ |

| 55 | 95 | C₄H₇⁺ |

| 67 | 85 | C₅H₇⁺ |

| 85 | 60 | C₅H₉O⁺ (isovaleryl cation) |

| 102 | 15 | [M - C₆H₁₀]⁺ |

| 184 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filtration: The solution is filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the spectrum is typically recorded "neat" (without a solvent). One to two drops of the neat liquid are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Sample Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition: The assembled salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (electron ionization - EI), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

References

Unveiling the Safety Profile of cis-3-Hexenyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl isovalerate is a fragrance ingredient valued for its fresh, fruity, and green apple-like aroma with hints of blueberry and pineapple.[1] It is found naturally in various plants, including cherimoyas, elderberries, and lettuce, and is also synthesized for commercial use to ensure consistency and protect natural resources.[1] As with any chemical compound intended for use in consumer products, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides an in-depth overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment. The information presented is primarily based on the comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).[1][2]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is crucial for assessing its toxicological profile.

| Property | Value | Source |

| CAS Number | 35154-45-1 | [1][3] |

| Molecular Formula | C₁₁H₂₀O₂ | |

| Molecular Weight | 184.27 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Odor | Characteristic fruity, apple, pineapple | [3] |

| Boiling Point | 199°C / 390°F | [3] |

| Flash Point | 60°C / 140°F (Closed cup) | [3] |

Safety and Toxicity Data

The safety of this compound has been evaluated for several endpoints, including acute toxicity, skin sensitization, and genotoxicity. For some of these endpoints, data from a structurally related compound, cis-3-hexenyl acetate, has been used in a "read-across" approach to inform the safety assessment.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is available from studies in rats and rabbits.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 4900 mg/kg | [4] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [4] |

Skin Sensitization

This compound has been identified as having the potential for skin sensitization in a small fraction of people.[1] This means that repeated contact may lead to an allergic skin reaction, such as redness, bumps, or itching.[1] To manage this risk, the International Fragrance Association (IFRA) has established safe use standards based on a comprehensive safety assessment.[1][2]

| Endpoint | Value |

| Skin Sensitization Potential | Weak sensitizer |

| No Expected Sensitization Induction Level (NESIL) | 1000 µg/cm² |

The NESIL is a key parameter used in quantitative risk assessment for skin sensitization. It represents the highest exposure level per unit area of skin at which no sensitization is expected to occur.

Genotoxicity

The genotoxic potential of this compound has been evaluated using data from a read-across analog, cis-3-hexen-1-yl acetate. Based on these studies, this compound is not expected to be genotoxic.

| Assay | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Not mutagenic |

| In Vitro Chromosome Aberration Assay | Not clastogenic |

Repeated Dose and Reproductive Toxicity

Data from a combined repeated dose and reproductive/developmental toxicity screening study on the read-across analog, cis-3-hexenyl acetate, is used to assess the safety of this compound.

| Endpoint | Value |

| No-Observed-Adverse-Effect Level (NOAEL) for Repeated Dose Toxicity | 333 mg/kg/day |

| NOAEL for Developmental Toxicity | 1000 mg/kg/day |

| NOAEL for Fertility | 1000 mg/kg/day |

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the safety assessment of this compound and its read-across analog. These protocols are based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.[2][5][6][7]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction).[2][5] The mixture is then plated on a minimal agar medium.

-

Analysis: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies in the control group.[2][7] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test - OECD 473

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[8][9]

-

Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[8][10][11]

-

Analysis: After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then prepared and examined microscopically for structural aberrations.[8][9][10]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - OECD 422

This in vivo study in rodents provides information on the potential health hazards arising from repeated exposure to a substance over an extended period, including effects on reproduction and development.

Methodology:

-

Test System: Typically, Wistar or Sprague-Dawley rats.[12][13]

-

Procedure: The test substance is administered orally to multiple groups of male and female rats at different dose levels for a specified period before mating, during mating, and for females, throughout gestation and lactation.[12][14]

-